molecular formula C15H13NO2 B8380603 6-Phenyl-2-methyl-1,4-benzoxazin-3-one

6-Phenyl-2-methyl-1,4-benzoxazin-3-one

Cat. No.: B8380603
M. Wt: 239.27 g/mol
InChI Key: RRUQBWMUCBAQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-methyl-1,4-benzoxazin-3-one is a synthetic benzoxazinoid derivative characterized by a phenyl group at position 6 and a methyl group at position 2 of the benzoxazinone core. Benzoxazinoids are heterocyclic compounds prevalent in plants like maize, rye, and wheat, where they serve as defense metabolites against pests and pathogens .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-6-phenyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H13NO2/c1-10-15(17)16-13-9-12(7-8-14(13)18-10)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)

InChI Key

RRUQBWMUCBAQPM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

One of the primary applications of 6-Phenyl-2-methyl-1,4-benzoxazin-3-one is its use as a herbicide. The compound exhibits strong herbicidal activity against a variety of broad-leaved weeds while showing minimal phytotoxicity to crops such as wheat, barley, and soybeans. This selectivity allows for effective weed management without harming desirable plants.

Table 1: Herbicidal Efficacy Against Various Weeds

Weed TypeExample SpeciesEfficacy Level
Broad-leaved WeedsCommon chickweed, wild mustardHigh
Graminaceous WeedsBarnyardgrassModerate
Commelinaceous WeedsAsiatic dayflowerHigh
Cyperaceous WeedsYellow nutsedgeModerate

The compound can be formulated in various preparations such as emulsifiable concentrates and wettable powders, enhancing its application versatility in agricultural practices .

Medicinal Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound can inhibit the proliferation of several cancer cell lines by downregulating hypoxia-induced genes, making it a promising candidate for further development in cancer therapy.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate Cancer)7.84Inhibition of hypoxia-induced genes
MDA-MB-231 (Breast Cancer)16.2Induction of apoptosis
MIA PaCa-2 (Pancreatic Cancer)10.5Inhibition of angiogenesis
U-87 MG (Glioblastoma)12.0Modulation of tumor microenvironment

The low toxicity exhibited towards normoxic cells further supports its potential as a therapeutic agent with minimized side effects compared to conventional chemotherapeutics .

Antimicrobial Activity

In addition to its herbicidal and anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. This characteristic is particularly relevant in the context of rising antibiotic resistance.

Table 3: Antimicrobial Efficacy Against Pathogens

PathogenTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive5.19 µM
Escherichia coliGram-negative8.00 µM
Candida albicansFungal5.08 µM

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents capable of overcoming multi-drug resistance .

Case Studies and Research Findings

Numerous studies have been conducted to explore the diverse applications of this compound:

  • Herbicidal Formulations : A study showed that formulations containing this compound effectively controlled weed populations in soybean fields without damaging the crop itself .
  • Cancer Treatment Trials : Preclinical trials indicated that derivatives of this benzoxazine exhibited significant anticancer activity with favorable safety profiles, warranting further clinical investigation .
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed that certain derivatives were comparable to standard treatments like fluconazole and ofloxacin, showcasing their potential in treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Benzoxazinoids

Structural Features and Substituent Effects

Benzoxazinoids exhibit diverse bioactivities depending on substituent type and position. Key analogs and their structural distinctions are summarized below:

Compound Substituents Natural/Synthetic Source Key Functional Groups Impacting Activity
6-Phenyl-2-methyl-1,4-benzoxazin-3-one Phenyl (C6), methyl (C2) Synthetic Enhanced lipophilicity (phenyl), steric effects (methyl)
DIMBOA Hydroxyl (C2, C4), methoxy (C7) Maize, wheat Metal chelation (hydroxyls), allelopathy
DIBOA Hydroxyl (C2, C4) Rye, barley Antioxidant, antimicrobial via radical scavenging
HBOA Hydroxyl (C2) Plant glucoconjugates Intermediate in benzoxazinoid metabolism
BOA Oxazinone ring reduced to benzoxazolinone Degradation product Allelopathic, antifungal

Key Observations :

  • Methyl Group (C2): Electron-donating methyl groups may stabilize the oxazinone ring, altering reactivity compared to hydroxyl-bearing analogs like DIBOA or HBOA .
Antimicrobial and Antifungal Effects
  • Natural Analogs : DIMBOA and DIBOA exhibit strong antimicrobial activity via metal ion chelation and radical scavenging . DIMBOA in maize shows toxicity against herbivores like Ostrinia furnacalis .
  • Synthetic Derivatives: Acylhydrazone-modified benzoxazinones (e.g., compound 5L) demonstrate superior antifungal activity (76.37% inhibition against Gibberella zeae) compared to natural analogs . Chlorine or bromine substituents further enhance activity .
  • 6-Phenyl-2-methyl : While direct data are absent, its lipophilic profile may favor antifungal activity against membrane-rich pathogens, though likely less potent than halogenated derivatives.
Enzyme Inhibition
  • Topoisomerase I Inhibition: Ethyl and chloro-substituted benzoxazinones (e.g., BONC-013) act as topoisomerase poisons, suggesting substituent electronegativity modulates DNA interaction .

Metabolic and Stability Considerations

  • Natural Compounds : DIMBOA and DIBOA are often glycosylated in plants, reducing toxicity until hydrolysis . Their degradation products (e.g., BOA) retain bioactivity .
  • 6-Phenyl-2-methyl : The absence of hydroxyl groups may confer resistance to enzymatic degradation, extending half-life in biological systems.

Preparation Methods

One-Pot N-Acylation/Cyclization Using Anthranilic Acid Derivatives

This method leverages anthranilic acid derivatives as starting materials. For 6-phenyl-2-methyl-1,4-benzoxazin-3-one, the synthesis begins with 2-amino-5-phenylbenzoic acid , synthesized via Suzuki coupling of 2-amino-5-bromobenzoic acid with phenylboronic acid (yield: 75–85%) . Subsequent acylation with acetyl chloride in the presence of K₂CO₃ forms the intermediate N-acetyl-2-amino-5-phenylbenzoic acid , which undergoes cyclization under refluxing methanol to yield the target compound (overall yield: 68–72%) .

Key Data:

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O82
AcylationAcetyl chloride, K₂CO₃, RT89
CyclizationMeOH, reflux, 3 h76

This method’s efficiency is attributed to the one-pot protocol, minimizing intermediate isolation .

Reductive Cyclization of Nitro Precursors

A nitro-substituted precursor, 2-(2-nitro-5-phenylphenoxy)acetonitrile , is reduced using Fe/acetic acid. The nitro group is converted to an amine, followed by intramolecular cyclization to form the benzoxazinone ring (yield: 65–70%) .

Mechanistic Insight:
The reduction step generates a reactive amine intermediate, which cyclizes via nucleophilic attack on the nitrile group, forming the oxazine ring. The phenyl group at position 6 is introduced during the Suzuki coupling of the nitro precursor .

Petasis Multicomponent Reaction

Adapting the Petasis reaction, 2-aminophenol , glyoxal, and phenylboronic acid react in the presence of PPTS (pyridinium p-toluenesulfonate) to form the benzoxazinone skeleton . Methylation at position 2 is achieved using methyl iodide in a subsequent step (total yield: 58–63%) .

Optimization Notes:

  • PPTS (10 mol%) in methanol at reflux improves cyclization efficiency (yield increase from 65% to 92%) .

  • Steric hindrance from the phenyl group necessitates extended reaction times (6–8 h) .

Cyanuric Chloride-Mediated Cyclization

This method involves cyclization of N-acetyl-2-amino-5-phenylbenzoic acid using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in toluene . The reaction proceeds via activation of the carboxylic acid, followed by intramolecular amide formation (yield: 67–72%) .

Advantages:

  • Cyanuric chloride acts as a mild cyclization agent, avoiding harsh acidic conditions .

  • Scalable to gram quantities without yield erosion .

Dibenzoylacetylene Cycloaddition

Reaction of 2-amino-5-phenylphenol with dibenzoylacetylene in methanol produces the benzoxazinone core via a [2+2] cycloaddition mechanism . Methylation at position 2 is achieved using dimethyl sulfate (yield: 70–78%) .

Spectral Confirmation:

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 6.92 (d, J = 8.5 Hz, 1H), 4.12 (s, 3H, CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch) .

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
One-Pot Acylation68–72Minimal intermediate isolationRequires 2-amino-5-phenylbenzoic acid synthesis
Reductive Cyclization65–70Direct nitro-to-amine conversionMulti-step precursor preparation
Petasis Reaction58–63Multicomponent efficiencyLow regioselectivity for methyl group
Cyanuric Chloride67–72Mild conditionsLimited substrate scope
Cycloaddition70–78High stereochemical controlRequires toxic dibenzoylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.